molecular formula C13H12FNO2S B291840 N-(2-fluorophenyl)-4-methylbenzenesulfonamide

N-(2-fluorophenyl)-4-methylbenzenesulfonamide

Cat. No. B291840
M. Wt: 265.31 g/mol
InChI Key: SKFGDSJNGZIKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-4-methylbenzenesulfonamide, also known as fub-amb, is a synthetic cannabinoid that has gained popularity in the research community due to its potential medicinal properties. It belongs to the benzofuran class of compounds and has a molecular formula of C16H16FN3O2S.

Mechanism of Action

Fub-amb acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, resulting in a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
Fub-amb has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anti-cancer properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-fluorophenyl)-4-methylbenzenesulfonamide is its potency and selectivity for the cannabinoid receptors. This makes it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, its potential for abuse and toxicity should be taken into consideration when using it in laboratory experiments.

Future Directions

There are many potential future directions for research on N-(2-fluorophenyl)-4-methylbenzenesulfonamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an analgesic and anti-inflammatory agent. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-(2-fluorophenyl)-4-methylbenzenesulfonamide.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-4-methylbenzenesulfonamide involves the reaction of 2-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain the final compound.

Scientific Research Applications

Fub-amb has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. Fub-amb has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

IUPAC Name

N-(2-fluorophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H12FNO2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3

InChI Key

SKFGDSJNGZIKOO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F

Origin of Product

United States

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